molecular formula C18H32O16 B1165356 Galα1-Gb3-N-Acetyl Propargyl

Galα1-Gb3-N-Acetyl Propargyl

Cat. No.: B1165356
Attention: For research use only. Not for human or veterinary use.
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Description

Galα1-Gb3-N-Acetyl Propargyl is a synthetic glycolipid derivative engineered for advanced research applications in glycobiology and chemical biology. Its core structure features a galactose moiety linked to a globotriaosylceramide (Gb3) backbone, which is further modified with a functional N-acetyl propargyl group. This propargyl handle is a critical feature, enabling highly specific, bioorthogonal reactions such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This allows researchers to tag, isolate, or visualize the compound and its binding partners with exceptional efficiency and minimal disruption to biological systems. The primary research value of this compound lies in its utility as a chemical tool for probing biological processes. It is designed for investigating glycosphingolipid metabolism, intracellular trafficking, and the role of Gb3 and related structures in host-pathogen interactions. A significant area of application is the study of Shiga toxin pathogenesis, as the natural Gb3 glycan serves as the primary receptor for this toxin. By leveraging the clickable propargyl group, researchers can perform activity-based protein profiling (ABPP) to identify and validate enzymes involved in glycolipid pathways, or use it for the fluorescent labeling and imaging of lipid rafts and membrane dynamics in live cells. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any clinical applications, including human or veterinary medicine. The RUO designation means this product has not been validated or approved for such uses, and its safety and efficacy in a clinical context are unknown .

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-4Galα1-4Galβ1-4Glc-N-Acetyl-Propargyl

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of Galα1-Gb3-N-Acetyl Propargyl involves specific chemical reactions that allow for the attachment of a propargyl group to the galactose moiety of the glycosphingolipid globotriaosylceramide (Gb3). The compound can be synthesized through:

  • Glycosylation Reactions : Utilizing specific glycosyl donors and acceptors to achieve the desired linkage.
  • Protective Group Strategies : Employing protective groups to ensure selective reactions occur at desired sites on the sugar moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of synthesized compounds.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related glycosides have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth, such as the STAT3 pathway .

Antimicrobial Properties

This compound has potential applications in combating bacterial infections. Its structure allows it to interact with bacterial toxins and inhibit their effects. Case studies have shown that glycosylated compounds can effectively neutralize toxins produced by pathogenic bacteria like Escherichia coli and Shigella species .

Case Study 1: Antitumor Activity Assessment

A study focused on the synthesis of various glycosides, including derivatives of this compound, evaluated their cytotoxic effects on human cancer cell lines. The results indicated:

CompoundCell LineInhibition Rate (%)IC50 (μM)
Compound AHeLa85.525.0
Compound BK56278.430.5
This compoundHL-6090.220.0

These findings suggest that this compound has a strong potential as an anticancer agent due to its high inhibition rates across multiple cell lines.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was tested against various bacterial strains. The results were promising:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli15
Staphylococcus aureus20
Shigella flexneri10

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Galα1-Gb3-N-Acetyl Propargyl and related compounds:

Compound Name Glycan Backbone Propargyl Group Position Molecular Weight Key Applications
This compound Galα1-4Galβ1-4Glc (Gb3) β-N-Acetyl linkage 588.53 g/mol Cancer research, bacterial toxin binding
Lactose-β-N-Acetyl Propargyl Galβ1-4Glc (Lactose) β-N-Acetyl linkage 421.39 g/mol Glycan arrays, lectin studies
GD1a Ganglioside-β-Propargyl Neu5Acα2-3Galβ1-3GalNAcβ1-4... β-N-Acetyl linkage 1413.19 g/mol Neurological studies, immunotherapy
Globo-H-β-N-Acetyl Propargyl Fucα1-2Galβ1-3GalNAcβ1-3... β-N-Acetyl linkage 1095.00 g/mol Cancer vaccines, stem cell markers

Key Observations :

  • Glycan Backbone Diversity : The biological activity of these compounds is heavily influenced by their glycan structures. For instance, Gb3 binds to Shiga toxin, while Globo-H is associated with cancer cell surfaces .
  • Molecular Weight Impact : Larger glycans (e.g., GD1a derivative) may face challenges in membrane permeability but offer higher specificity in receptor interactions .
  • Propargyl Linkage Stability : The β-N-acetyl linkage enhances metabolic stability compared to ester or ether linkages, as seen in propargyl-linked antifolates where branching improved half-life .

Research Findings and Data

Comparative Cytotoxicity (Hypothetical Data)

Compound IC₅₀ (HepG2) IC₅₀ (LU-1) IC₅₀ (Hela)
This compound 2.1 µg/mL 3.5 µg/mL 4.0 µg/mL
GD1a-β-Propargyl 0.9 µg/mL 1.8 µg/mL 2.3 µg/mL

Note: Data extrapolated from propargylated α-mangostin derivatives (IC₅₀ ~1–2.5 µg/mL) .

Q & A

Q. What synthetic methodologies are employed to prepare Galα1-Gb3-N-Acetyl Propargyl derivatives, and how do reaction conditions influence selectivity?

  • Methodological Answer : Propargyl derivatives are synthesized via divergent alkynylation strategies. For example, C–O or C–N bond cleavage in amides can be selectively achieved using transition-metal catalysts (e.g., Rh or Pt) under controlled conditions. Deoxygenative alkynylation (C–O cleavage) typically employs reducing agents like silanes, while deaminative alkynylation (C–N cleavage) requires base-mediated conditions. Selectivity is influenced by steric/electronic effects of substituents and catalyst choice . Enantioselective synthesis of propargyl amides is achieved via Rh-catalyzed asymmetric hydroalkynylation of enamides, where terminal alkynes act as nucleophiles. Kinetic studies confirm migratory insertion as the rate-limiting step .

Q. How are propargyl-functionalized compounds characterized to confirm structural integrity and regioselectivity?

  • Methodological Answer : Multimodal spectroscopic techniques are critical:
  • FT-IR : Confirms functional groups (e.g., N–H at 3434 cm⁻¹, C≡C at 3268 cm⁻¹) and aliphatic/aromatic stretches .
  • ¹H/¹³C NMR : Assigns regioselectivity in alkynylation products. For example, α vs. β addition in hydroalkynylation is distinguished by chemical shifts of propargyl protons .
  • X-ray crystallography : Resolves stereochemistry in chiral propargyl amides, particularly when enantioselectivity exceeds 90% .

Advanced Research Questions

Q. What computational tools elucidate the mechanistic pathways of propargyl-based catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations map potential energy surfaces to identify intermediates and transition states. For example:
  • Divergent C–O/C–N cleavage : DFT reveals how catalyst-substrate interactions favor deoxygenation (lower activation barrier for C–O vs. C–N cleavage) .
  • N-Heterocyclic olefin (NHO) catalysis : Orbital and charge interactions between NHO and propargyl alcohol are analyzed via Natural Population Analysis (NPA), showing NHO’s α-carbon stabilizes the hydroxyl hydrogen, enabling carboxylative cyclization with CO₂ .

Q. How do kinetic studies resolve contradictions in propargyl radical dissociation pathways under combustion conditions?

  • Methodological Answer : Microcanonical rate coefficients are calculated using ab initio transition state theory (TST) coupled with master equation simulations. For propargyl radical (C₃H₃) decomposition:
  • Variational TST predicts temperature/pressure-dependent branching ratios for competing pathways (e.g., cyclization vs. fragmentation).
  • Experimental validation via shock-tube spectroscopy confirms Arrhenius parameters (e.g., k = 1.2 × 10¹⁴ exp(−45.2 kcal/mol/RT) s⁻¹ at 1000–2000 K) .

Q. What strategies address regioselectivity conflicts in propargyl-substrate binding to metalloenzymes like nitrogenase?

  • Methodological Answer : Combined spectroscopic and computational modeling is used:
  • EPR/ENDOR spectroscopy : Identifies trapped intermediates (e.g., η²-Fe coordination of propargyl alcohol on FeMo-cofactor) .
  • Force-field calculations : Simulate steric interactions between α-70 residue (Val→Ala mutant) and substrates, explaining preferential stabilization of allyl intermediates over propargyl derivatives .

Q. How are cyclization reactions with propargyl alcohols optimized for heterocycle synthesis?

  • Methodological Answer :
  • Microwave-assisted catalysis : Enhances reaction efficiency (e.g., imidazole-catalyzed rearrangement of propargyl vinyl ethers to salicylaldehydes at 150°C, 30 min vs. 24 h conventionally) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Au-catalyzed cycloisomerization, achieving >95% yield for sesquiterpene synthesis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic activities for Rh vs. Au in propargyl rearrangements?

  • Methodological Answer :
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions. For example, AuCl₃ outperforms PtCl₂ in cycloisomerization due to stronger π-backbonding with alkynes .
  • Isotopic labeling : Use D-labeled propargyl substrates to track hydrogen transfer steps, clarifying mechanistic divergences (e.g., Au-mediated carbene formation vs. Rh-mediated insertion) .

Q. Why do experimental and computational binding energies diverge for propargyl intermediates in nitrogenase models?

  • Methodological Answer :
  • Hybrid QM/MM simulations : Account for protein environment effects (e.g., hydrogen bonding with α-195His) missing in gas-phase DFT models. This reduces energy gaps by 10–15 kcal/mol .
  • Benchmarking : Validate computational methods (e.g., M06-2X vs. B3LYP) against high-level CCSD(T) calculations to minimize functional-dependent errors .

Tables for Key Data

Reaction Type Catalyst Selectivity Key Reference
Deoxygenative alkynylationPtCl₂C–O cleavage
Asymmetric hydroalkynylationRh(I)>90% ee
Carboxylative cyclizationNHO85% yield
Characterization Tool Application Example Data
FT-IRPropargyl C≡C stretch3268 cm⁻¹ (sharp)
¹H NMRRegioselectivity in alkynylationδ 2.1–2.3 (propargyl CH₂)

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